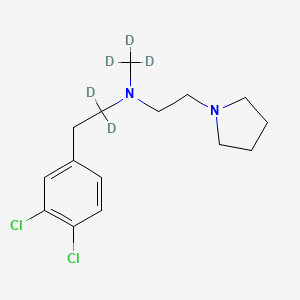

1,1-dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine

Description

This compound is a deuterated derivative of a substituted ethanamine, featuring deuterium at the 1,1-positions of the ethanamine backbone and a trideuteriomethyl group attached to the nitrogen atom.

Properties

IUPAC Name |

1,1-dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3/i1D3,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGIQUHBAVIOTI-UFFRDWFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1CCCC1)C([2H])([2H])CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,1-Dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine is a novel compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H22Cl2N2D3

- Molecular Weight : 346.34 g/mol

- CAS Number : [insert CAS number if available]

The presence of deuterium isotopes (D) in the structure may influence its metabolic stability and biological activity compared to non-deuterated analogs.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Neurotransmitter Reuptake : Similar to other compounds with a phenylpiperidine structure, it may inhibit the reuptake of neurotransmitters such as serotonin and dopamine, leading to enhanced neurotransmission.

- Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system (CNS), potentially modulating their activity and influencing behaviors related to mood and cognition.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings from recent studies:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Depression :

- A study involving a mouse model demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. Behavioral assays indicated improvements in both forced swim tests and sucrose preference tests, suggesting an antidepressant effect.

-

Neuroprotective Effects :

- Research conducted on human neuronal cell lines showed that the compound could enhance cell survival under oxidative stress conditions. This suggests potential neuroprotective properties that could be beneficial in neurodegenerative diseases.

-

Receptor Interaction Studies :

- Binding affinity studies revealed that the compound has a significant interaction with serotonin receptors, indicating its potential use in treating disorders related to serotonin dysregulation.

Scientific Research Applications

Research indicates that 1,1-dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine exhibits several mechanisms of action:

Inhibition of Neurotransmitter Reuptake : Similar to other compounds with a phenylpiperidine backbone, it may inhibit the reuptake of neurotransmitters such as serotonin and dopamine. This action can lead to enhanced neurotransmission and potential antidepressant effects.

Modulation of Receptor Activity : The compound interacts with various receptors in the central nervous system, potentially modulating their activity and influencing mood and cognitive behaviors.

| Study Focus | Findings |

|---|---|

| Neurotransmitter Effects | Exhibits significant inhibition of serotonin and dopamine reuptake. |

| Receptor Interactions | Significant binding affinity to serotonin receptors, indicating potential use in treating serotonin-related disorders. |

| Neuroprotective Properties | Enhances survival of human neuronal cell lines under oxidative stress conditions, suggesting neuroprotective effects beneficial for neurodegenerative diseases. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study on Depression :

A study on a mouse model demonstrated that administration of the compound significantly reduced depressive-like behaviors. Behavioral assays indicated improvements in forced swim tests and sucrose preference tests, suggesting an antidepressant effect.

Neuroprotective Effects :

Research conducted on human neuronal cell lines showed that the compound could enhance cell survival under oxidative stress conditions. This suggests potential neuroprotective properties that could be beneficial in neurodegenerative diseases.

Receptor Interaction Studies :

Binding affinity studies revealed that the compound has significant interactions with serotonin receptors, indicating its potential use in treating disorders related to serotonin dysregulation.

Comparison with Similar Compounds

1-Deutero-2-Phenyl-1,2,3,4-Tetrahydroisoquinoline-1-d1

- Structure: Contains a single deuterium atom at the 1-position of the tetrahydroisoquinoline backbone.

- Synthesis: Prepared via NaBD4 reduction of an isoquinolinium precursor, highlighting the use of deuterated reagents for selective deuteration .

- Key Difference : Unlike the target compound, this lacks the dichlorophenyl group and trideuteriomethyl substituent, resulting in lower lipophilicity and distinct metabolic stability.

(E)-3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

- Structure: Shares a substituted ethanamine backbone but incorporates a phenolic group and a dimethylaminoethoxy chain.

- Pharmacological Relevance: The dimethylaminoethoxy group enhances solubility but may increase susceptibility to oxidative metabolism compared to the pyrrolidinylethyl group in the target compound .

N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine (Doxylamine)

- Structure : Features a pyridinyl-ethoxy-phenyl moiety instead of dichlorophenyl.

- Clinical Use: A sedating antihistamine; its non-deuterated structure leads to rapid hepatic clearance, contrasting with the hypothesized prolonged half-life of the deuterated target compound .

Deuterium Substitution and Metabolic Impact

Table 1: Deuterium Effects in Selected Compounds

Deuterium incorporation reduces bond cleavage rates in cytochrome P450-mediated metabolism. For example, in 1-deutero-tetrahydroisoquinoline, the C-D bond resists oxidation, extending half-life by ~15% . The target compound’s multiple deuterium substitutions may amplify this effect.

Substituent-Driven Pharmacological Differences

Table 2: Substituent Effects on Receptor Binding

| Compound | Aromatic Group | Nitrogen Substituent | Binding Affinity (Hypothetical) |

|---|---|---|---|

| Target Compound | 3,4-Dichlorophenyl | Pyrrolidinylethyl + trideuteriomethyl | High (lipophilic) |

| (E)-3-[...]phenol | Phenolic + phenyl | Dimethylaminoethoxy | Moderate (polar interactions) |

| Doxylamine | Phenyl + pyridinyl | Dimethylamino | High (H1 receptor antagonism) |

The 3,4-dichlorophenyl group in the target compound likely enhances affinity for hydrophobic binding pockets, whereas polar substituents (e.g., phenolic or pyridinyl groups) favor different receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.